
1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL is a synthetic organic compound characterized by its unique molecular structure, which includes a hexadecyloxy group and a trifluoroethoxy group attached to a propan-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL typically involves the reaction of hexadecanol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. The process can be summarized as follows:
Step 1: Hexadecanol is reacted with 2,2,2-trifluoroethanol.
Step 2: A catalyst, such as sulfuric acid, is added to facilitate the reaction.
Step 3: The reaction mixture is heated to a temperature of around 60-80°C.
Step 4: The product is purified using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new compounds with different functional groups replacing the trifluoroethoxy group.
Applications De Recherche Scientifique
1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its trifluoroethoxy group may interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Hexadecyloxy)-2-propanol: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
1-(Octadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL: Similar structure but with an octadecyloxy group instead of hexadecyloxy, affecting its physical and chemical properties.
Uniqueness
1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL is unique due to the presence of both hexadecyloxy and trifluoroethoxy groups, which confer distinct amphiphilic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
91168-99-9 |
|---|---|
Formule moléculaire |
C21H41F3O3 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-ol |
InChI |
InChI=1S/C21H41F3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-17-20(25)18-27-19-21(22,23)24/h20,25H,2-19H2,1H3 |
Clé InChI |
OMODPRJTTAATKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


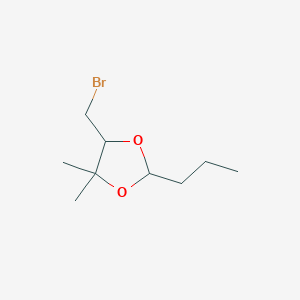
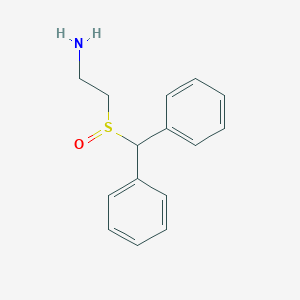
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
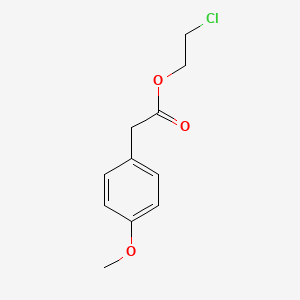
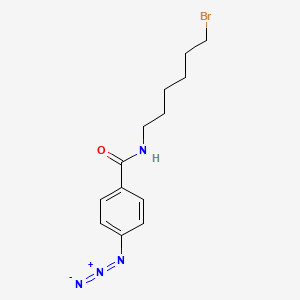
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
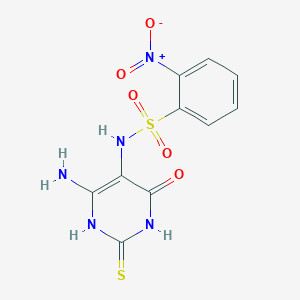

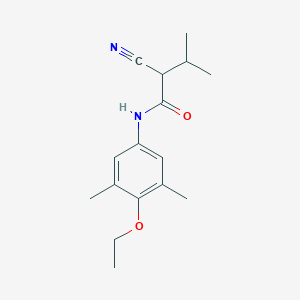
![(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol](/img/structure/B14370729.png)
![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)
![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)
